molecular formula C3H8OS2 B1581111 Methyl (methylsulfinyl)methyl sulfide CAS No. 33577-16-1

Methyl (methylsulfinyl)methyl sulfide

Cat. No.: B1581111
CAS No.: 33577-16-1
M. Wt: 124.23 g/mol
InChI Key: OTKFCIVOVKCFHR-UHFFFAOYSA-N
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Description

Methyl Methylsulfinylmethyl Sulfide: is an organic compound belonging to the class of sulfoxides. It is characterized by the presence of a sulfoxide functional group, with the structure RS(=O)R’ (where R and R’ are not hydrogen). This compound is known for its unique chemical properties and applications in various fields, including organic synthesis and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl Methylsulfinylmethyl Sulfide can be synthesized through the reaction of methanesulfonic acid with methanol. This reaction typically requires low temperatures and the presence of an acid catalyst to proceed efficiently .

Industrial Production Methods: In industrial settings, the production of Methyl Methylsulfinylmethyl Sulfide involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is often produced in facilities equipped with advanced chemical reactors and purification systems .

Chemical Reactions Analysis

Types of Reactions: Methyl Methylsulfinylmethyl Sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl Methylsulfinylmethyl Sulfide is widely used as a methylating agent in organic synthesis. It is particularly effective in introducing methyl groups into organic molecules, thereby modifying their chemical properties and reactivity .

Biology and Medicine: In biological research, the compound is used to study the effects of methylation on biological molecules. It has applications in the development of pharmaceuticals and in the study of DNA methylation processes .

Industry: The compound is used in the production of various industrial chemicals and materials. Its ability to act as a strong alkylating agent makes it valuable in the synthesis of polymers, resins, and other industrial products .

Mechanism of Action

Mechanism: Methyl Methylsulfinylmethyl Sulfide exerts its effects primarily through alkylation. The compound transfers a methyl group to target molecules, thereby altering their structure and function. This alkylation process can affect various molecular targets, including proteins, nucleic acids, and other organic compounds .

Molecular Targets and Pathways: The primary molecular targets of Methyl Methylsulfinylmethyl Sulfide are nucleophilic sites on biological molecules. The compound can methylate DNA bases, proteins, and other cellular components, leading to changes in their activity and function .

Comparison with Similar Compounds

Uniqueness: Methyl Methylsulfinylmethyl Sulfide is unique due to its dual functional groups (sulfoxide and sulfide), which confer distinct reactivity and versatility in chemical reactions. This makes it particularly valuable in organic synthesis and industrial applications .

Properties

IUPAC Name

methylsulfanyl(methylsulfinyl)methane
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InChI

InChI=1S/C3H8OS2/c1-5-3-6(2)4/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OTKFCIVOVKCFHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCS(=O)C
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Molecular Formula

C3H8OS2
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DSSTOX Substance ID

DTXSID00865676
Record name Methane, (methylsulfinyl)(methylthio)-
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Molecular Weight

124.23 g/mol
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Physical Description

Clear colorless to yellow hygroscopic liquid with a stench; [Acros Organics MSDS]
Record name Methyl methylsulfinylmethyl sulfide
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CAS No.

33577-16-1
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Record name Methane, (methylsulfinyl)(methylthio)-
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Record name Methyl methylthiomethyl sulphoxide
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Synthesis routes and methods

Procedure details

Tetrahydrofuran (15 ml) was added to 1.01 g of potassium hydride, and with stirring under ice cooling, 1.044g of formaldehyde dimethyl mercaptal S-oxide was added dropwise. After stirring for 1 hour with ice cooling, 2.070g of 1,3-dibromopropane was added dropwise over the course of about 10 minutes. The mixture was stirred for 1 hour with ice cooling, and then for 17 hours at room temperature. Then, 100 ml. of methylene chloride was added, and the insoluble matter was separated by filtration. The filtrate was concentrated at reduced pressure, and then separated by column chromatography (silica gel, eluted with methylene chloride, ether and methanol) to afford 1.081g of cyclobutanone dimethyl mercaptal S-oxide and 199 mg of formaldehyde dimethyl mercaptal S-oxide, both as a light yellow oil. The yield was 78%. The physical properties were as follows:
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
1.044 g
Type
reactant
Reaction Step Two
Quantity
2.07 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary synthetic applications of methyl methylsulfinylmethyl sulfide?

A1: MMSO serves as a valuable reagent for synthesizing various organic compounds. Research highlights its use in producing aldehydes, ketones, α-keto carboxylates, α-amino acid derivatives, and arylacetic acid derivatives []. Its versatility stems from its ability to act as a masked acyl anion equivalent, facilitating the formation of carbon-carbon bonds.

Q2: How does the structure of methyl methylsulfinylmethyl sulfide influence its reactivity?

A2: MMSO possesses a unique structure with a sulfur atom bonded to both a methyl group and a methylsulfinyl group (-SOCH3). This specific arrangement allows for its use in synthesizing 1,1-diethoxy-3-(1-naphthoxy)-2-propanol, a crucial compound in understanding propranolol metabolism []. The presence of both sulfide and sulfoxide moieties contributes to its reactivity and makes it a valuable tool in organic synthesis.

Q3: Can you provide an example of how methyl methylsulfinylmethyl sulfide is used in a specific synthesis?

A3: In a study focusing on propranolol metabolism, MMSO was reacted with 2-(1-naphthoxy)-acetaldehyde []. This reaction yielded a mixture of diastereomeric alpha-hydroxydithioacetal derivatives. Further treatment with ethyl orthoformate led to the formation of 1,1-diethoxy-3-(1-naphthoxy)-2-propanol, the target compound, alongside two dihydronaphtho[1,2-b]pyrans. This example demonstrates MMSO's utility in constructing complex molecules relevant to pharmaceutical research.

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